(S)-3-amino-2-(4-chlorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-amino-2-(4-chlorophenyl)propan-1-ol is a chiral compound with the molecular formula C9H12ClNO. It is an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-2-(4-chlorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of (S)-3-amino-2-(4-chlorophenyl)propan-1-one with sodium borohydride in the presence of a chiral catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts. Transaminase-mediated synthesis is one such method, where transaminase enzymes are used to catalyze the conversion of a ketone to the corresponding amino alcohol .
Chemical Reactions Analysis
Types of Reactions
(S)-3-amino-2-(4-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.
Major Products Formed
Oxidation: (S)-3-amino-2-(4-chlorophenyl)propan-1-one
Reduction: (S)-3-amino-2-(4-chlorophenyl)propan-1-amine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-amino-2-(4-chlorophenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is a key intermediate in the production of pharmaceuticals, particularly those with chiral centers.
Industry: It is used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-amino-2-(4-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-amino-3-(4-chlorophenyl)propan-1-ol
- ®-3-amino-2-(4-chlorophenyl)propan-1-ol
- (S)-3-amino-2-(4-bromophenyl)propan-1-ol
Uniqueness
(S)-3-amino-2-(4-chlorophenyl)propan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination of features makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and other biologically active compounds .
Properties
Molecular Formula |
C9H12ClNO |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(2S)-3-amino-2-(4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12ClNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2/t8-/m0/s1 |
InChI Key |
HNSXASSJRSGBHZ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)CO)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.